Brevinin-1-OR6 is a member of the brevinin family of antimicrobial peptides, which are primarily derived from amphibian skin. These peptides are known for their diverse biological activities, including antimicrobial and cytotoxic effects. Brevinin-1-OR6 has garnered attention due to its potential therapeutic applications against bacterial infections and its ability to modulate immune responses.
Brevinin-1-OR6 is isolated from the skin secretions of the Odorrana tormota frog, a species known for producing various antimicrobial peptides. The extraction process typically involves collecting skin secretions and purifying the peptide through chromatographic techniques.
Brevinin-1-OR6 is classified as an antimicrobial peptide (AMP), specifically belonging to the brevinin subfamily. AMPs are characterized by their positive charge and amphipathic nature, which contribute to their ability to disrupt microbial membranes.
The synthesis of Brevinin-1-OR6 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process involves the following steps:
Technical details include using specific protecting groups for amino acids that allow selective reactions without side reactions, ensuring the integrity of the peptide sequence throughout synthesis .
Brevinin-1-OR6 has a characteristic structure typical of antimicrobial peptides, featuring an alpha-helical conformation that is stabilized in membrane-like environments. The sequence comprises 21 amino acids with distinct hydrophobic and hydrophilic regions that facilitate interaction with microbial membranes.
The molecular formula of Brevinin-1-OR6 can be represented as C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 2740 Da. The peptide's structure can be analyzed using techniques such as circular dichroism spectroscopy, which reveals its secondary structure under various conditions .
Brevinin-1-OR6 exhibits several chemical reactions, primarily involving interactions with microbial membranes leading to membrane disruption. The mechanism typically involves:
Technical details regarding these reactions can be assessed through hemolysis assays, which measure the peptide's cytotoxicity against mammalian cells compared to its antimicrobial efficacy .
The mechanism of action for Brevinin-1-OR6 involves several steps:
Data from studies indicate that Brevinin-1-OR6 demonstrates significant activity against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties .
Brevinin-1-OR6 is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its amphipathic nature contributes to its ability to adopt helical conformations in lipid environments.
The chemical properties include:
Relevant analyses often involve determining hydrophobicity profiles and assessing stability under different ionic strengths .
Brevinin-1-OR6 has several potential applications in scientific research and medicine:
Odorrana rotodora (commonly known as the Chinese odorous frog) inhabits freshwater ecosystems across China and Southeast Asia. This amphibian thrives in humid, microbe-rich environments where its skin secretions provide a critical first line of defense against bacterial, fungal, and viral pathogens [1] [5]. The granular glands in the frog's dorsal skin synthesize and store a complex arsenal of AMPs, including Brevinin-1-OR6, which are released upon stress or injury [3]. This ecological adaptation allows O. rotodora to survive in habitats with high pathogenic pressure, contributing to the species' evolutionary fitness. Research indicates that frogs within the Odorrana genus produce exceptionally diverse AMP repertoires, with O. rotodora being among the richest known sources [1].
Brevinin peptides were first identified in 1992 from Rana brevipoda porsa, establishing the structural archetype for this superfamily [3]. Brevinin-1-OR6 was characterized in 2012 during a systematic investigation of nine Chinese odorous frog species, revealing an "extraordinary abundance" of AMPs in their skin secretions [1] [5]. The peptide's name follows standardized nomenclature: "Brevinin" denotes its superfamily, "1" specifies the subfamily, "OR" refers to Odorrana rotodora, and "6" indicates the isoform number. Its primary structure was determined as IIPFVAGVAAEMMEHVYCAASKKC – a 24-amino acid chain featuring a C-terminal "Rana box" (disulfide-bridged cyclic heptapeptide motif: Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) [1] [3]. This motif stabilizes the peptide's helical structure and is conserved across most Brevinin-1 family members.
Within established AMP classification systems, Brevinin-1-OR6 belongs to:
It is part of the Brevinin-1 subfamily, characterized by shorter chain lengths (typically 24 residues) and four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) despite low sequence conservation across species [3]. Unlike Temporins (shorter, linear) or Esculentins (longer, multi-domain), Brevinin-1 peptides adopt amphipathic α-helical conformations in hydrophobic environments, enabling membrane perturbation [3] [10]. Brevinin-1-OR6’s classification reflects both its structural attributes and ecological function in amphibian immunity.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8